2-(4-fluorophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a light yellow solid . It belongs to a group of compounds known as pyrazoles, which are nitrogen-based hetero-aromatic compounds . Pyrazoles and their derivatives play an important role in some biological activities in medicine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .Physical and Chemical Properties Analysis
The compound is a light yellow solid . More specific physical and chemical properties such as melting point, NMR data, etc., are not available in the retrieved papers for this specific compound.Mechanism of Action
Target of Action
Similar compounds have been found to interact with tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division.
Mode of Action
It’s plausible that it may interact with its targets (potentially tyrosine kinases) by binding to their active sites, thereby inhibiting their activity . This inhibition could lead to changes in cellular processes controlled by these targets.
Future Directions
The future directions for this compound could involve further exploration of its biological activities, given that pyrazoles and their derivatives have been reported to exhibit antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . Further studies could also investigate its potential applications in medicinal chemistry.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-22-12-14(11-21-22)17-7-6-16(24-17)8-9-20-18(23)10-13-2-4-15(19)5-3-13/h2-7,11-12H,8-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRTWAASTMTTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.